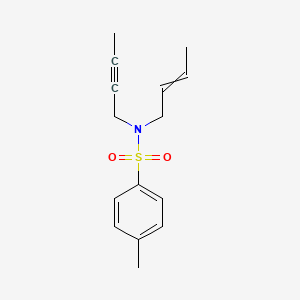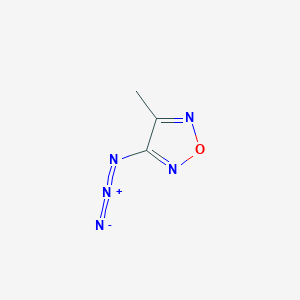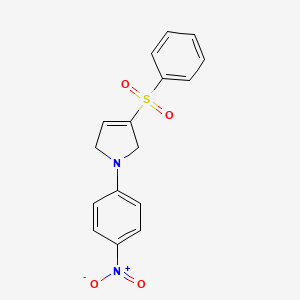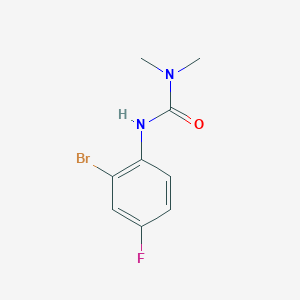![molecular formula C23H25NO3 B14257295 Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- CAS No. 388606-58-4](/img/structure/B14257295.png)
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- is a chemical compound with the molecular formula C23H25NO2 It is known for its complex structure, which includes a central ethanol moiety linked to a bis(4-methoxyphenyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- typically involves the reaction of ethanol with bis(4-methoxyphenyl)phenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethoxy]-: This compound has a similar structure but with an ether linkage instead of an amino group.
Dimethoxytrityl, [bis-(4-methoxyphenyl)phenylmethyl] (DMT): Widely used for protection of 5′-hydroxy group in nucleosides, particularly in oligonucleotide synthesis.
Uniqueness
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity
Properties
CAS No. |
388606-58-4 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]ethanol |
InChI |
InChI=1S/C23H25NO3/c1-26-21-12-8-19(9-13-21)23(24-16-17-25,18-6-4-3-5-7-18)20-10-14-22(27-2)15-11-20/h3-15,24-25H,16-17H2,1-2H3 |
InChI Key |
UNZMBBKFAHSOGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)

![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)



![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

